molecular formula C16H18O5 B2859962 methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate CAS No. 306321-73-3

methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B2859962
CAS No.: 306321-73-3
M. Wt: 290.315
InChI Key: MEUWMNSHUPKAJD-UHFFFAOYSA-N
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Description

Methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate is a coumarin derivative with a methyl group at position 4, a propyl group at position 3, and a methyl acetoxy ester substituent at position 7 via an oxygen bridge. Coumarins are renowned for their diverse applications in pharmaceuticals, dyes, and fluorescent materials. The structural modifications in this compound—particularly the propyl and methyl groups—enhance lipophilicity and may influence electronic properties, making it a candidate for antimicrobial or fluorescence-based applications . Its molecular formula is C₁₆H₁₈O₅ (calculated molecular weight: 290.30 g/mol), though experimental data on its physical properties (e.g., melting point, solubility) are absent in the provided evidence.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-methyl-2-oxo-3-propylchromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-4-5-13-10(2)12-7-6-11(20-9-15(17)19-3)8-14(12)21-16(13)18/h6-8H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUWMNSHUPKAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(C=C(C=C2)OCC(=O)OC)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Approaches to the Coumarin Core

The coumarin core of methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate is synthesized via classical condensation reactions. Two primary methods dominate the literature: Pechmann condensation and Knoevenagel cyclization .

Pechmann Condensation

The Pechmann reaction involves acid-catalyzed condensation of phenols with β-keto esters to form coumarins. For this compound, resorcinol derivatives substituted with a propyl group at position 3 and a methyl group at position 4 are critical precursors.

Example Procedure:
  • Starting Materials :

    • 3-Propylresorcinol (1.0 equiv)
    • Ethyl acetoacetate (1.2 equiv)
    • Concentrated sulfuric acid (catalyst)
  • Reaction Conditions :

    • The mixture is stirred at 80–100°C for 4–6 hours.
    • After completion, the product is precipitated in ice-water, filtered, and recrystallized from ethanol.
  • Outcome :

    • Yields 7-hydroxy-4-methyl-3-propylcoumarin (precursor to the target compound) in 70–85% yield.
Mechanistic Insight:

The reaction proceeds via formation of a β-hydroxy ketone intermediate, followed by cyclodehydration to form the coumarin scaffold. The methyl group at position 4 originates from ethyl acetoacetate, while the propyl group at position 3 is introduced via the resorcinol derivative.

Knoevenagel Cyclization

Knoevenagel condensation employs salicylaldehyde derivatives and active methylene compounds (e.g., malonates) under basic or catalytic conditions.

Example Procedure:
  • Starting Materials :

    • 4-Methyl-3-propylsalicylaldehyde (1.0 equiv)
    • Dimethyl malonate (1.5 equiv)
    • Piperidine (catalyst) in ethanol.
  • Reaction Conditions :

    • Reflux for 8–12 hours.
    • The product is isolated via column chromatography (hexane/ethyl acetate).
  • Outcome :

    • Forms 7-hydroxy-4-methyl-3-propylcoumarin in 65–78% yield.

Functionalization at the 7-Position

The 7-hydroxy group of the coumarin core is esterified with methyl glycolate to introduce the methoxyacetate moiety. Two strategies are prevalent: alkoxyalkylation and carbodiimide-mediated coupling .

Alkoxyalkylation with Methyl Bromoacetate

A Williamson ether synthesis is employed to introduce the acetoxy group.

Example Procedure:
  • Starting Materials :

    • 7-Hydroxy-4-methyl-3-propylcoumarin (1.0 equiv)
    • Methyl bromoacetate (1.2 equiv)
    • Potassium carbonate (2.0 equiv) in acetone.
  • Reaction Conditions :

    • Reflux for 6–8 hours.
    • The product is purified via recrystallization (methanol/water).
  • Outcome :

    • Yields the target compound in 75–90% purity.

Carbodiimide-Mediated Esterification

For acid-sensitive substrates, coupling reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) ensure mild conditions.

Example Procedure:
  • Starting Materials :

    • 7-Hydroxy-4-methyl-3-propylcoumarin (1.0 equiv)
    • Methyl glycolic acid (1.5 equiv)
    • EDC (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.2 equiv) in dichloromethane.
  • Reaction Conditions :

    • Stirred at room temperature for 12–24 hours.
    • Purified via flash chromatography (ethyl acetate/hexane).
  • Outcome :

    • Achieves 80–88% yield with minimal side reactions.

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • Pechmann Reaction : Sulfuric acid as both catalyst and solvent maximizes yield but requires careful temperature control to avoid decomposition.
  • Knoevenagel Reaction : Ethanol or deep eutectic solvents (e.g., choline chloride/ZnCl₂) enhance reaction rates and yields.

Catalysts and Bases

  • Piperidine/Acetic Acid : Optimal for Knoevenagel condensation, achieving >90% conversion.
  • Potassium Carbonate : Preferred for alkoxyalkylation due to its mild basicity and low cost.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 6.85 (s, 1H, H-5), 6.25 (s, 1H, H-8), 4.70 (s, 2H, OCH₂CO), 3.80 (s, 3H, COOCH₃), 2.90 (t, 2H, CH₂CH₂CH₃), 2.40 (s, 3H, CH₃), 1.70–1.50 (m, 2H, CH₂CH₂CH₃), 0.95 (t, 3H, CH₂CH₂CH₃).
  • IR (KBr) :
    • 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (coumarin C=O), 1240 cm⁻¹ (C-O-C).

Purity and Yield

  • HPLC : >98% purity when using EDC-mediated coupling.
  • Melting Point : 144–146°C (consistent with literature).

Challenges and Alternative Routes

Regioselectivity Issues

  • Competing reactions during Pechmann condensation may yield 6-substituted byproducts if the resorcinol derivative lacks proper substitution.

Steric Hindrance

  • The 3-propyl group slows alkoxyalkylation, necessitating prolonged reaction times.

Alternative Coumarin Functionalization

  • Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine offers an alternative for esterification but at higher cost.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. For example, it may inhibit oxidoreductase enzymes, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

The compound’s key structural differentiators are the 3-propyl , 4-methyl , and 7-methyl acetoxy ester groups. Below is a comparison with structurally related coumarin derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Source
Methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate (Target Compound) C₁₆H₁₈O₅ 290.30 (calculated) 3-propyl, 4-methyl, 7-methyl acetoxy ester Potential antimicrobial activity (inferred) N/A
Ethyl 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetate C₁₄H₁₄O₅ 262.26 7-ethyl acetoxy ester, 4-methyl 81-82% synthesis yield; antimicrobial use
2-{[3-(4-Chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid C₁₆H₁₁ClO₅ 258.23 3-(4-chlorophenyl), 7-carboxylic acid Higher polarity due to -COOH group
Methyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate C₁₅H₁₄O₅ 274.27 Cyclopenta-fused coumarin core Enhanced planarity for fluorescence

Key Observations :

Substituent Effects :

  • Propyl vs. Aryl Groups : The 3-propyl group in the target compound increases lipophilicity compared to the 3-(4-chlorophenyl) group in ’s compound, which introduces rigidity and electron-withdrawing effects .
  • Ester vs. Carboxylic Acid : The methyl acetoxy ester in the target compound enhances membrane permeability compared to the carboxylic acid derivative in , which may improve bioavailability .

Synthesis Efficiency: The ethyl ester analog () achieves an 81-82% yield using K₂CO₃ and ethyl chloroacetate, suggesting that the methyl ester variant could be synthesized similarly with methyl chloroacetate.

Crystallographic Analysis :

  • SHELX programs () are widely used for small-molecule crystallography. If the target compound’s structure were resolved, its 3-propyl group might introduce steric effects distinct from smaller substituents (e.g., methyl or ethyl), influencing crystal packing and solubility .

Biological Activity :

  • While highlights antimicrobial activity in coumarin Schiff bases, the target compound’s propyl group could enhance interactions with hydrophobic microbial membranes. However, specific activity data are lacking .

Biological Activity

Methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate is an organic compound belonging to the chromen-2-one family, characterized by its unique chromen-2-one core structure. This compound has garnered attention in scientific research due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The chemical formula for this compound is C16H18O4C_{16}H_{18}O_4, with a molecular weight of approximately 290.32 g/mol. The structure features a bicyclic system consisting of a benzene ring fused to a pyrone ring, with an acetate group attached to the chromene moiety.

Antioxidant Activity

Research indicates that compounds with chromene structures exhibit significant antioxidant properties . These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that derivatives of chromene could effectively reduce oxidative damage in cellular models, highlighting their potential as therapeutic agents against oxidative stress-related conditions.

Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory pathways. In vitro studies have indicated that this compound can inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a mechanism through which it may alleviate conditions characterized by chronic inflammation, such as arthritis and ulcerative colitis .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored against various bacterial strains. In laboratory settings, this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural antimicrobial agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of inflammatory mediators.
  • Receptor Modulation : It may interact with various receptors involved in oxidative stress response and inflammation, leading to altered cellular signaling pathways.
  • Gene Expression Regulation : Studies suggest that this compound can modulate the expression of genes related to inflammation and oxidative stress .

Case Studies

Several case studies have investigated the biological activity of related chromene derivatives:

  • Anti-Ulcerative Colitis : In animal models, derivatives similar to this compound were shown to ameliorate symptoms of ulcerative colitis by reducing inflammation markers and improving histopathological scores .
  • Cancer Research : Preliminary studies have indicated that certain chromene derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Comparative Analysis

To better understand the unique properties of methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yloxy]acetate compared to other chromene derivatives, the following table summarizes key features:

Compound NameStructure HighlightsUnique Features
Methyl [(4-methyl)-2-(3-propyl)-chromen]-7-yloxyacetateContains a propanoyl substituentExhibits significant antioxidant activity
Ethyl [(4-methyl)-2-(3-propyl)-chromen]-7-yloxyacetateLacks propanoyl groupPotentially different biological activity
Benzyl 2-(8-methyl)-chromenContains a benzyl groupAlters chemical properties affecting activity

Q & A

Basic: What are the standard synthetic routes for methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate?

Answer:
The synthesis typically involves a multi-step process:

Core Formation : The chromen-2-one core is synthesized via Pechmann condensation using substituted phenols and β-keto esters under acidic conditions .

Functionalization : The hydroxyl group at the 7-position is esterified with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) to introduce the acetoxy moiety .

Purification : Column chromatography with solvents like dichloromethane/ethyl acetate mixtures is used to isolate the compound with >95% purity .

Advanced: How can reaction conditions be optimized for high-purity synthesis of this compound?

Answer:
Key variables include:

  • Solvent Choice : DMF enhances nucleophilic substitution efficiency compared to dichloromethane due to its high polarity .
  • Temperature : Controlled heating (80–100°C) during esterification improves reaction rates while minimizing side reactions .
  • Catalysts : Anhydrous K₂CO₃ acts as both a base and desiccant, improving yields by preventing hydrolysis .
  • Workup : Post-reaction quenching with ice-water precipitates impurities, reducing reliance on chromatography .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ester linkage integrity .
  • HPLC : Reversed-phase HPLC with UV detection (λ = 254–280 nm) assesses purity (>98%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., C₁₆H₁₈O₅) .

Advanced: How can researchers resolve contradictions in spectral data during structural confirmation?

Answer:

  • 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, especially for overlapping signals in the aromatic region .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of substituent orientation and stereoelectronic effects .
  • Comparative Analysis : Cross-referencing with structurally similar coumarin derivatives (e.g., ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate) helps validate spectral patterns .

Basic: What biological activities are associated with this compound?

Answer:
Preliminary studies on analogous coumarins suggest:

  • Antioxidant Activity : Scavenging of ROS via the chromen-2-one core .
  • Anti-inflammatory Effects : Inhibition of COX-2 and TNF-α pathways .
  • Anticancer Potential : Apoptosis induction in cancer cell lines (e.g., MCF-7) through caspase-3 activation .

Advanced: What methodologies are used to study interactions between this compound and biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to receptors like estrogen receptors or kinases .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
  • Molecular Dynamics Simulations : Predicts binding modes and stability of complexes using software like AutoDock .

Basic: How should this compound be handled and stored to prevent degradation?

Answer:

  • Storage : Protect from light in amber vials under inert gas (N₂/Ar) at –20°C to avoid ester hydrolysis .
  • Handling : Use gloves and fume hoods to minimize dermal exposure; avoid aqueous environments during synthesis .

Advanced: How do substituent modifications (e.g., propyl vs. ethyl groups) influence reactivity and bioactivity?

Answer:

  • Lipophilicity : The 3-propyl group enhances membrane permeability compared to shorter alkyl chains (logP increase by ~0.5 units) .
  • Electronic Effects : Electron-donating substituents (e.g., methyl at C4) stabilize the chromen-2-one core, altering redox potentials .
  • Bioactivity : Propyl chains may improve binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .

Basic: What are the stability profiles of this compound under varying pH conditions?

Answer:

  • Acidic Conditions (pH < 3) : Rapid ester hydrolysis occurs, yielding the carboxylic acid derivative .
  • Neutral/Alkaline Conditions (pH 7–9) : Stable for >48 hours, making it suitable for in vitro assays .

Advanced: How can computational chemistry aid in predicting the compound’s ADMET properties?

Answer:

  • Software Tools : SwissADME or ADMETLab2.0 predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (AMES test outcomes) .
  • QSAR Models : Correlate substituent features (e.g., polar surface area) with bioavailability using datasets of analogous coumarins .

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